molecular formula C11H13NO B6205322 4-(2,6-dimethylphenyl)azetidin-2-one CAS No. 1546339-50-7

4-(2,6-dimethylphenyl)azetidin-2-one

Cat. No.: B6205322
CAS No.: 1546339-50-7
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-dimethylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO. It belongs to the class of azetidinones, which are four-membered lactams.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring . The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, like dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2,6-dimethylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-dimethylphenyl)azetidin-2-one is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,6-dimethylphenyl)azetidin-2-one involves the reaction of 2,6-dimethylphenylacetic acid with phosgene to form 2,6-dimethylphenylglyoxylic acid chloride, which is then reacted with ethylenediamine to form the desired product.", "Starting Materials": [ "2,6-dimethylphenylacetic acid", "Phosgene", "Ethylenediamine" ], "Reaction": [ "Step 1: 2,6-dimethylphenylacetic acid is reacted with phosgene in the presence of a catalyst such as triethylamine to form 2,6-dimethylphenylglyoxylic acid chloride.", "Step 2: 2,6-dimethylphenylglyoxylic acid chloride is then reacted with ethylenediamine in the presence of a base such as sodium hydroxide to form 4-(2,6-dimethylphenyl)azetidin-2-one.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS No.

1546339-50-7

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.